Product packaging for 6-Ethyl-1,3-benzothiazole(Cat. No.:CAS No. 118220-72-7)

6-Ethyl-1,3-benzothiazole

Cat. No.: B053269
CAS No.: 118220-72-7
M. Wt: 163.24 g/mol
InChI Key: CQGBKJUMTILWPU-UHFFFAOYSA-N
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Description

6-Ethyl-1,3-benzothiazole is a versatile benzothiazole derivative of significant interest in advanced chemical research and development. Its core value lies in its role as a key synthetic intermediate and a privileged scaffold in medicinal chemistry. Researchers utilize this compound to develop novel heterocyclic compounds for screening as potential therapeutic agents, particularly due to the benzothiazole core's known pharmacological properties, including antitumor and antimicrobial activities. In material science, this compound serves as a fundamental building block for the synthesis of sophisticated organic ligands, dyes, and fluorescent probes. The electron-donating ethyl group at the 6-position modulates the electronic properties of the benzothiazole ring system, influencing its photophysical characteristics and coordination chemistry with metal ions. This makes it invaluable for constructing molecular sensors and functional organic materials with tailored properties for optoelectronic applications. The compound's mechanism of action in biological contexts is often associated with its ability to intercalate with DNA or interact with specific enzymatic targets, making it a crucial tool for probing biochemical pathways and developing new molecular entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS B053269 6-Ethyl-1,3-benzothiazole CAS No. 118220-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGBKJUMTILWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591601
Record name 6-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118220-72-7
Record name 6-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 6-Ethyl-1,3-benzothiazole, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the arrangement of atoms and the electronic environment of the ethyl substituent and the bicyclic aromatic system.

¹H NMR Spectral Analysis for Ethyl Group and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the three protons on the benzene (B151609) ring portion of the benzothiazole (B30560) core.

Ethyl Group Protons: The ethyl group at the C6 position gives rise to two characteristic signals:

A triplet appearing upfield, typically in the range of δ 1.2-1.4 ppm. This signal corresponds to the three protons of the methyl (-CH₃) group. It is split into a triplet by the two adjacent methylene (B1212753) protons, following the n+1 rule (2+1=3).

A quartet appearing further downfield, generally between δ 2.7-2.9 ppm. This signal is due to the two methylene (-CH₂-) protons. The signal is split into a quartet by the three neighboring methyl protons (3+1=4). The downfield shift compared to the methyl protons is due to the direct attachment to the aromatic ring.

Aromatic Protons: The benzothiazole ring system has three aromatic protons at positions C4, C5, and C7, and one proton at C2 of the thiazole (B1198619) ring.

H-2 Proton: A singlet is anticipated at the most downfield region of the spectrum, typically around δ 9.0 ppm, corresponding to the proton attached to C2.

H-7 Proton: This proton is expected to appear as a doublet around δ 8.0 ppm.

H-4 Proton: This proton, being ortho to the sulfur atom, is also likely to appear as a doublet, slightly upfield from H-7.

H-5 Proton: This proton would appear as a doublet of doublets, resulting from coupling to both H-4 and H-7.

The precise chemical shifts are influenced by the solvent used for analysis and the electronic effects of the ethyl group, which is a weak electron-donating group.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (Ethyl)~1.3Triplet (t)~7.6
-CH₂- (Ethyl)~2.8Quartet (q)~7.6
H-7~8.0Doublet (d)~8.4
H-5~7.5Doublet of Doublets (dd)~8.4, ~1.8
H-4~7.9Doublet (d)~1.8
H-2~9.0Singlet (s)-

¹³C NMR Spectral Analysis for Carbon Backbone and Substituent Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of this compound. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Ethyl Group Carbons:

The methyl (-CH₃) carbon is expected to produce a signal in the upfield region of the spectrum, typically around δ 15-20 ppm.

The methylene (-CH₂-) carbon will appear further downfield, generally in the δ 28-33 ppm range, due to its attachment to the aromatic ring.

Benzothiazole Core Carbons:

C-2: This carbon, part of the C=N bond in the thiazole ring, is significantly deshielded and is expected to resonate far downfield, typically around δ 150-155 ppm.

Aromatic Carbons: The remaining seven carbons of the benzothiazole core will appear in the aromatic region (δ 110-155 ppm). The carbons directly bonded to the heteroatoms (C-3a and C-7a) and the substituted carbon (C-6) will have distinct chemical shifts influenced by their electronic environments. The signals for C-4, C-5, and C-7 will also be clearly resolved.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl)~16
-CH₂- (Ethyl)~29
C-5~125
C-7~122
C-4~124
C-3a~135
C-6~140
C-7a~153
C-2~152

Advanced NMR Techniques for Stereochemical Assignments

While this compound is an achiral molecule and thus has no stereoisomers, advanced NMR techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in complex substituted benzothiazoles. rsc.org

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also map the correlations between the coupled aromatic protons (H-4, H-5, and H-7), confirming their positions relative to one another.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to the carbon signal of the atom it is attached to, for instance, confirming the assignment of the -CH₂- proton signal to the -CH₂- carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons. For example, correlations would be observed between the methylene protons of the ethyl group and the aromatic carbons C-5 and C-7, as well as the substituted C-6, confirming the position of the ethyl group on the ring.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays absorption bands corresponding to the characteristic vibrations of its functional groups.

Aromatic C-H Stretching: A series of sharp bands are expected in the region of 3000-3100 cm⁻¹, which are characteristic of C-H stretching vibrations on the aromatic ring.

Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the ethyl group's methyl and methylene units are expected just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the benzene ring give rise to a series of strong to medium intensity bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations for both the aromatic and aliphatic protons occur at lower wavenumbers. Aromatic out-of-plane C-H bending is particularly diagnostic of the substitution pattern on the benzene ring and would appear in the 750-900 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, often around 600-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2975 - 2850Medium-Strong
C=N / C=C Aromatic Stretch1650 - 1450Medium-Strong
Aliphatic C-H Bend1465 - 1370Medium
Aromatic C-H Out-of-Plane Bend900 - 750Strong
C-S Stretch800 - 600Weak

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations and bonds involving non-polar character. core.ac.uk

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. rsc.org

C-S Stretching: The C-S stretching modes within the thiazole ring are expected to be more prominent in the Raman spectrum compared to the IR spectrum, appearing in the 600-800 cm⁻¹ range. researchgate.net

Symmetry Considerations: As a non-symmetrical molecule, many of its vibrational modes would be active in both IR and Raman spectra. However, the relative intensities of the bands would differ, providing complementary information for a complete vibrational analysis.

Combined, these spectroscopic methods provide a comprehensive and definitive characterization of the molecular structure of this compound, confirming the connectivity of the atoms and the nature of the chemical bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₉H₉NS) is 163.24 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide a more precise mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 163. The subsequent fragmentation is dictated by the stability of the resulting ions. A primary fragmentation pathway involves the ethyl group. Benzylic cleavage, entailing the loss of a methyl radical (•CH₃), is a common process for ethyl-substituted aromatic systems, which would lead to a prominent peak at m/z 148 (M-15) pharmacy180.com. This fragment is stabilized by the aromatic ring.

Further fragmentation can involve the benzothiazole core itself. The characteristic fragmentation patterns of related benzothiazole structures often show cleavage of the heterocyclic ring rsc.orgiucr.org. The analysis of these fragmentation patterns allows for the structural confirmation of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFormula of Lost Neutral/Radical
163Molecular Ion [C₉H₉NS]⁺-
148[M - CH₃]⁺•CH₃
135[M - C₂H₄]⁺C₂H₄
108[C₇H₄S]⁺C₂H₅N
91[C₆H₅N]⁺C₃H₄S

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions. While specific crystal structure data for this compound was not found in the reviewed literature, analysis of closely related benzothiazole derivatives offers valuable insights into the expected molecular geometry and packing.

For instance, the crystal structure of Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate reveals a nearly planar benzothiazole moiety nih.gov. Similarly, studies on other derivatives show that the benzothiazole ring system is typically planar iucr.orgiucr.orgnih.gov. These structures often exhibit π–π stacking interactions between the aromatic rings of adjacent molecules, which govern the crystal packing nih.gov. It is anticipated that this compound would adopt a similar planar core structure in the solid state, with the ethyl group potentially oriented to minimize steric hindrance. The specific crystal system and unit cell dimensions would require experimental determination.

Table 2: Representative Crystal Data for a Benzothiazole Derivative (2,2′-Hexamethylenedi-1,3-benzothiazole)

ParameterValue
Chemical FormulaC₂₀H₂₀N₂S₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c
a (Å)5.7590 (12) nih.gov
b (Å)8.3030 (17) nih.gov
c (Å)18.974 (4) nih.gov
β (°)96.03 (3) nih.gov
Volume (ų)902.3 (3) nih.gov
Z2 nih.gov

Other Complementary Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and functional groups.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the connectivity of atoms. In the ¹H NMR spectrum of this compound, the ethyl group would be identified by a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), due to spin-spin coupling. The aromatic protons on the benzene ring and the single proton on the thiazole ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) iucr.orgnih.govrsc.org. The ¹³C NMR spectrum would show characteristic signals for the aliphatic carbons of the ethyl group and multiple signals in the aromatic region for the carbons of the fused ring system iucr.orgrsc.org.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HEthyl -CH₃~1.3Triplet
Ethyl -CH₂-~2.8Quartet
Aromatic C-H~7.3 - 8.1Multiplets/Doublets
Thiazole C2-H~9.0Singlet
¹³CEthyl -CH₃~15-
Ethyl -CH₂-~29-
Aromatic/Thiazole C~120 - 165-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). Key vibrations associated with the benzothiazole ring, such as C=N and C=C stretching, are typically observed in the 1450-1650 cm⁻¹ region researchgate.netqu.edu.iq. The presence of a C-S bond can also be identified by its characteristic stretching vibration qu.edu.iqderpharmachemica.com.

Table 4: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 2970
C=N Stretch (Thiazole)~1630 qu.edu.iq
C=C Stretch (Aromatic)1450 - 1600 researchgate.net
C-S Stretch600 - 800 qu.edu.iq

Computational Chemistry and Theoretical Investigations of 6 Ethyl 1,3 Benzothiazole Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govproteobiojournal.com It has proven to be a reliable and cost-effective method for calculating the properties of organic compounds. scirp.org DFT calculations for 6-Ethyl-1,3-benzothiazole would typically be performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to ensure accurate predictions of its electronic and geometric parameters. proteobiojournal.comnbu.edu.sa

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium conformation. proteobiojournal.com For benzothiazole (B30560) derivatives, DFT calculations are used to predict key geometrical parameters, including bond lengths and bond angles. researchgate.net These theoretical calculations are often performed for an isolated molecule in the gaseous phase and then compared with experimental data, if available. researchgate.netcore.ac.uk The process involves finding the minimum energy structure on the potential energy surface. For example, in studies of the parent benzothiazole molecule, the calculated bond lengths and angles using the B3LYP method have shown good agreement with experimental findings. researchgate.net The substitution of an ethyl group at the 6-position of the benzothiazole core would influence the electron distribution and, consequently, the final optimized geometry.

Table 1: Representative Optimized Geometrical Parameters for Benzothiazole Derivatives (Illustrative)

This table illustrates typical data obtained from DFT geometry optimization for benzothiazole systems. Values are representative and not specific to this compound.

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond LengthC=N~1.29 - 1.31 Å
Bond LengthC-S~1.75 Å
Bond AngleC-N-C~107°
Bond AngleC-S-C~88°

Data based on findings for related benzothiazole structures. nbu.edu.saresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgnih.gov

A smaller energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The energies of these orbitals also indicate the potential for intramolecular charge transfer (ICT), where electrons are delocalized within the molecule. researchgate.net For benzothiazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO, providing insights into their electronic behavior and charge transfer characteristics. scirp.orgresearchgate.net The distribution of electron density in these orbitals can identify the likely sites for nucleophilic and electrophilic attacks. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Quantum Chemical Parameters

This table presents typical quantum chemical parameters derived from FMO analysis for benzothiazole derivatives. These values are for illustrative purposes.

ParameterSymbolDescriptionTypical Value Range (eV)
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability.-6.0 to -7.0
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability.-1.5 to -2.5
HOMO-LUMO Energy GapΔERelates to chemical reactivity and stability.3.95 to 4.70

Data based on findings for substituted benzothiazole molecules. nbu.edu.sa

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. core.ac.uk By using DFT methods, a molecule's normal modes of vibration can be calculated. researchgate.net The computed harmonic vibrational frequencies for this compound can be compared with experimental FT-IR and FT-Raman spectra to confirm its molecular structure. nbu.edu.sacore.ac.uk Although theoretical calculations are performed on isolated molecules in the gas phase, they generally show good agreement with experimental data obtained in the solid or liquid state, especially after applying a scaling factor to correct for systematic errors. researchgate.net This correlative analysis helps in the detailed assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

Quantum Chemical Descriptors and Reactivity Analysis

Beyond FMO theory, DFT calculations can provide a range of quantum chemical descriptors that quantify the global reactivity of a molecule. scirp.org These descriptors offer a comprehensive view of a molecule's stability and potential chemical behavior. scirp.org For this compound, these parameters can be calculated from the HOMO and LUMO energies to predict its reactivity profile.

Key global reactivity indices include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons.

Table 3: Global Reactivity Descriptors and Their Significance

This table explains the significance of various quantum chemical descriptors used in reactivity analysis.

DescriptorSymbolFormulaSignificance in Reactivity Analysis
Chemical Hardnessη(ELUMO - EHOMO) / 2Indicates molecular stability and resistance to deformation.
Chemical SoftnessS1 / ηMeasures the capacity of a molecule to receive electrons.
Electronegativityχ-(EHOMO + ELUMO) / 2Measures the power of a molecule to attract electrons.
Electrophilicity Indexωμ2 / (2η)Classifies a molecule as a strong or marginal electrophile.

Formulas and descriptions are based on conceptual DFT principles. scirp.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements and dynamic behavior of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and its interactions within a complex biological or chemical system. biointerfaceresearch.com

An MD simulation begins with an optimized molecular structure and calculates the trajectories of atoms by solving Newton's equations of motion. frontiersin.org These simulations can reveal the stability of a molecule when bound to a target, such as a protein. nih.gov Parameters like the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the system, where lower RMSD values typically indicate greater stability of the complex. nih.gov Such simulations are crucial for understanding how the molecule behaves in a dynamic environment, which is often a more realistic representation than a static model. biointerfaceresearch.comfrontiersin.org

In Silico Studies of Molecular Interactions and Binding Affinity

In silico studies, particularly molecular docking, are computational methods used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. biointerfaceresearch.comjyoungpharm.org This technique is widely used in drug discovery to screen for potential inhibitors of biological targets like enzymes or receptors. jyoungpharm.org

For this compound, molecular docking simulations can be performed to evaluate its potential to bind to a specific protein's active site. The simulation predicts the binding mode and calculates a docking score, which is an estimate of the binding affinity (often expressed in kcal/mol). frontiersin.org A more negative binding energy suggests a stronger and more favorable interaction. jyoungpharm.org These studies can also identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the target protein, providing a rationale for its biological activity at the molecular level. nih.govfrontiersin.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecular systems, including this compound. Theoretical calculations, primarily employing Density Functional Theory (DFT), allow for the simulation of various spectra, such as vibrational (Infrared and Raman) and electronic (UV-Vis). These predicted parameters are then critically compared with experimental data to validate both the computational model and the interpretation of experimental results. This synergy between theoretical prediction and experimental measurement provides a deeper understanding of the molecule's structural and electronic characteristics.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of this compound can be computed to predict its Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.netcore.ac.uk DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to calculate the harmonic vibrational frequencies. nbu.edu.sa These calculations provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities, which can be used to generate a theoretical spectrum. core.ac.uk

For benzothiazole and its derivatives, studies have shown that the computed vibrational frequencies are in good agreement with experimental findings. researchgate.netnih.gov It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the correlation with experimental data. uh.edu The detailed assignment of vibrational modes, such as C-H stretching, C=N stretching, and ring vibrations, is greatly facilitated by these theoretical calculations, helping to interpret complex experimental spectra. researchgate.netuh.edu

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Benzothiazole Derivatives Note: This table is an illustrative example based on data for related benzothiazole compounds, demonstrating the typical correlation between theoretical and experimental values.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Experimental Frequency (cm⁻¹) (FT-Raman)
Aromatic C-H Stretch306030653062
C=N Stretch (Thiazole Ring)163516401638
Aromatic C=C Stretch159816001599
C-N Stretch131013071311
C-S-C Vibration675670672

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties, which are observed in UV-Vis spectroscopy, are predicted using Time-Dependent Density Functional Theory (TD-DFT). scirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions, often described in terms of the molecular orbitals involved (e.g., HOMO to LUMO transitions). scirp.org

For benzothiazole derivatives, TD-DFT calculations have been successfully used to simulate UV-Vis spectra. scirp.org The predicted λmax values generally show good agreement with experimental measurements, allowing for the assignment of observed absorption bands to specific electronic transitions within the molecule. scirp.org The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial in this context, as the energy gap between them is a key determinant of the electronic transition energies. researchgate.netresearchgate.net

Table 2: Illustrative Predicted Electronic Absorption Data for a Benzothiazole System using TD-DFT/B3LYP Note: This table is a representative example of theoretical data obtained for benzothiazole derivatives.

Predicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
3450.253HOMO -> LUMO
3100.112HOMO-1 -> LUMO
2880.350HOMO -> LUMO+1
2650.189HOMO-2 -> LUMO

The validation of these computational predictions is achieved by recording the actual UV-Vis, FT-IR, and FT-Raman spectra of this compound in the laboratory. A strong correlation between the predicted and experimental spectra confirms the accuracy of the computational approach and the optimized molecular geometry used in the calculations. core.ac.uknih.gov This validated computational model can then be used with confidence to investigate other molecular properties that may be difficult to measure experimentally.

Exploration of Biological Activity and Mechanistic Underpinnings in 6 Ethyl 1,3 Benzothiazole Research

Investigation of Antineoplastic Mechanisms of Benzothiazole (B30560) Derivatives

Research into the anticancer properties of the benzothiazole scaffold is extensive. These compounds have been shown to interfere with multiple processes critical to tumor growth and survival. nih.govresearchgate.net

Modulation of Cellular Proliferation Pathways in Cancer Research

Benzothiazole derivatives have been identified as potent inhibitors of cancer cell proliferation. nih.gov Certain fluorinated 2-aryl benzothiazole derivatives, for example, have demonstrated significant antiproliferative activity against human breast adenocarcinoma (MCF-7) cell lines. nih.gov The general mechanism involves the disruption of the cell cycle, a fundamental process that, when deregulated, leads to uncontrolled cell division. nih.gov While specific studies on 6-Ethyl-1,3-benzothiazole are absent, the core structure is known to be a key pharmacophore in agents that arrest cell growth.

Induction of Apoptosis via Caspase Cascade Activation

A primary strategy for many anticancer agents is the induction of apoptosis, or programmed cell death. Various novel benzothiazole derivatives have been synthesized and identified as potent inducers of apoptosis. nih.govfrontiersin.org The mechanism often involves the activation of the caspase cascade, a family of protease enzymes that execute the apoptotic process. frontiersin.org

Studies on certain benzothiazole derivatives show they can activate initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). frontiersin.org The activation of procaspase-3 to its active form, caspase-3, is a critical step that is a hallmark of apoptosis and has been observed with some benzothiazole compounds. nih.gov This leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death. frontiersin.org

Table 1: Apoptotic Activity of Select Benzothiazole Derivatives

Compound Class Cancer Cell Line Mechanism
Pyridine-Semicarbazone Benzothiazoles U937 (procaspase-3 over-expression) Activation of procaspase-3 to caspase-3. nih.gov
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide CT26 (Colorectal Cancer) Induction of apoptosis via the mitochondrial intrinsic pathway. frontiersin.org

This table presents data for the broader class of benzothiazole derivatives, as specific data for this compound is not available.

Interaction with Kinases and Other Molecular Targets in Tumorigenesis

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a common feature of cancer. nih.gov The benzothiazole scaffold is a privileged structure in the design of kinase inhibitors. researchgate.net

Derivatives have been developed to target specific kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase. nih.gov By inhibiting these kinases, benzothiazole compounds can block the signaling pathways that tumors rely on for growth and the development of a blood supply. nih.gov For instance, certain amino-benzothiazole derivatives have been synthesized as dual BRAF/VEGFR-2 inhibitors, demonstrating a potential to disrupt multiple oncogenic pathways simultaneously. nih.gov

Antimicrobial Efficacy and Mechanisms of Action of Benzothiazole Derivatives

The benzothiazole nucleus is a core component of many compounds investigated for their antimicrobial properties against a wide range of pathogens. nih.govmdpi.com

Broad-Spectrum Activity against Bacterial Strains

Benzothiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have reported the minimum inhibitory concentration (MIC) values for various novel benzothiazoles against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govuop.edu.jo For example, certain thiazolidinone derivatives of benzothiazole have shown antibacterial activity comparable to standard antibiotics like streptomycin and ampicillin. nih.gov The substitutions on the benzothiazole ring are crucial, with groups like chloro and methoxy (B1213986) being shown to enhance antibacterial action in specific derivatives. nih.gov

Table 2: Antibacterial Spectrum of Select Benzothiazole Derivatives

Compound Class Bacterial Strain(s) Reported Activity (MIC)
Thiazolidinone Benzothiazoles P. aeruginosa, E. coli, S. aureus, L. monocytogenes 0.09–0.25 mg/mL. nih.gov
2,6-disubstituted Benzothiazoles Moraxella catarrhalis 4 µg/mL. nih.gov

This table presents data for the broader class of benzothiazole derivatives, as specific data for this compound is not available.

Insights into Pathogen Inhibition and Disruption Mechanisms

The antimicrobial activity of benzothiazole derivatives stems from their ability to interfere with essential bacterial processes. mdpi.comresearchgate.net These compounds can bind to and inhibit various biological targets within bacterial cells. researchgate.net

One of the well-studied mechanisms is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death. Novel benzothiazole ethyl urea (B33335) compounds have been shown to potently inhibit the ATPase activity of the GyrB and ParE subunits of these enzymes. nih.gov Other mechanisms identified for different benzothiazole derivatives include the inhibition of enzymes involved in cell wall synthesis, such as LD-carboxypeptidase, and metabolic pathways, like dihydrofolate reductase. nih.govresearchgate.net

Anti-inflammatory Response Modulation

The broader class of benzothiazole derivatives has been noted for its anti-inflammatory potential. However, specific research delineating the mechanisms of this compound in modulating inflammatory responses is not extensively detailed in current literature. The following sections explore the general anti-inflammatory mechanisms associated with the benzothiazole scaffold.

Inhibition of Inflammatory Pathway Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Investigations into various heterocyclic compounds, including thiazole (B1198619) derivatives, have identified their potential as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). For instance, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. Similarly, other research has focused on thiazolidinones, a related class, for their dual COX/LOX inhibitory action. While the benzothiazole structure is a core component of many pharmacologically active molecules, specific studies detailing the inhibitory activity of this compound against COX or LOX enzymes are not prominently available.

Receptor Modulation in Inflammatory Signaling Cascades

The mechanism of action for anti-inflammatory compounds often involves interaction with specific receptors within cellular signaling cascades. While benzothiazole derivatives are explored for a multitude of biological activities, direct evidence and detailed studies on the role of this compound in modulating specific receptors involved in inflammatory signaling are limited.

Research into Antitubercular Potential

Tuberculosis remains a significant global health issue, spurred by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This has intensified the search for novel therapeutic agents, with the benzothiazole scaffold emerging as a promising area of research.

Activity against Mycobacterial Strains

Derivatives of benzothiazole have demonstrated notable in vitro activity against various strains of Mycobacterium tuberculosis. Studies have evaluated these compounds against drug-sensitive strains, such as H37Rv, as well as resistant strains. For example, certain benzothiazole-pyrimidine hybrids showed high activity against the drug-sensitive ATCC 25177 strain. The activity of benzothiazole amides has been observed against M. tuberculosis (Mtb), M. abscessus (Mabs), and M. avium complex (MAC), including strains resistant to isoniazid and rifampin.

In Vitro Screening Methodologies and Comparative Studies

The evaluation of the antitubercular activity of benzothiazole derivatives is commonly conducted using established in vitro screening methods. The Microplate Alamar Blue Assay (MABA) and the Resazurin Microplate Assay (REMA) are frequently employed to determine the minimum inhibitory concentration (MIC) of these compounds against mycobacterial strains. Comparative studies often use first-line anti-TB drugs like isoniazid and rifampin as standards to gauge the potency of the synthesized derivatives. Research has shown that some novel benzothiazole derivatives exhibit significant activity, with MIC values indicating potent inhibition of mycobacterial growth.

Compound ClassMycobacterial StrainReported Activity (MIC)Screening Method
Benzothiazole-pyrimidine hybridsM. tuberculosis (ATCC 25177, sensitive)0.24–0.98 µg/mLMABA
Benzothiazole-pyrimidine hybridsM. tuberculosis (ATCC 35822, MDR)0.98–62.5 µg/mLMABA
Benzothiazole-pyrimidine hybridsM. tuberculosis (RCMB 2674, XDR)3.9–62.5 µg/mLMABA
Benzothiazole adamantyl amideM. tuberculosis (Mtb)≤ 0.12 µg/mLNot Specified
Benzothiazole with naphthalene nucleusM. tuberculosis (H37Rv, sensitive)6 µg/mLREMA
Benzothiazole with naphthalene nucleusM. tuberculosis (MDR)11 µg/mLREMA
Benzothiazole with isoquinoline nucleusM. tuberculosis (H37Rv & MDR)8 µg/mLREMA

Investigation of Anticonvulsant Properties

Epilepsy is a common neurological disorder, and the limitations of current antiepileptic drugs (AEDs) necessitate the development of new chemical entities with improved efficacy and fewer side effects. The benzothiazole nucleus is considered an important pharmacophore in the design of novel anticonvulsant agents. Riluzole, a clinically used drug containing a benzothiazole moiety, exhibits an anticonvulsant activity spectrum similar to phenytoin.

Research has explored various benzothiazole derivatives for their potential to control seizures. In vivo evaluation is often carried out using standard models such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test in mice. Some synthesized benzothiazole-sulfonamide compounds have shown potent anticonvulsant activity in the MES model. Furthermore, computational docking studies suggest that the anticonvulsant mechanism of some benzothiazole derivatives may involve binding to targets like the voltage-gated calcium channel (VGCC) and NMDA receptors. While the benzothiazole scaffold is a subject of interest, specific research focusing on the anticonvulsant properties of this compound is not widely documented.

Research on Seizure Inhibition Mechanisms

The anticonvulsant properties of benzothiazole derivatives are a significant area of research. The mechanism of seizure inhibition for this class of compounds is believed to be multifactorial, involving modulation of both excitatory and inhibitory neurotransmission. Key mechanisms that have been explored include:

GABAergic Modulation: Enhancement of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a common mechanism for anticonvulsant drugs. Some benzothiazole derivatives are thought to exert their effects by potentiating GABAergic neurotransmission.

Glutamate Suppression: Inhibition of the excitatory neurotransmitter glutamate is another crucial mechanism for controlling seizures. Certain benzothiazole derivatives may act by blocking glutamate receptors or inhibiting glutamate release, thereby reducing neuronal excitability.

Ion Channel Stabilization: Voltage-gated sodium and calcium channels play a critical role in the generation and propagation of action potentials. The stabilization of these ion channels in their inactive state by some benzothiazole derivatives can prevent the rapid and repetitive firing of neurons that leads to seizures.

Experimental Models for Anticonvulsant Activity Assessment

The evaluation of the anticonvulsant potential of 6-substituted benzothiazole derivatives is typically conducted using well-established preclinical models. These models are designed to identify compounds that can prevent or terminate experimentally induced seizures in animals, providing an indication of their potential therapeutic efficacy in humans. The two most widely used screening models are:

Maximal Electroshock (MES) Test: The MES test is a model of generalized tonic-clonic seizures and is considered a valuable tool for identifying compounds that can prevent the spread of seizures. mdpi.com In this model, a brief electrical stimulus is delivered to the animal, inducing a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold. researchgate.net Pentylenetetrazole is a central nervous system stimulant that induces clonic seizures. The effectiveness of a compound in preventing or delaying the onset of these seizures is indicative of its anticonvulsant properties.

Compounds that show activity in these initial screens are often subjected to further evaluation to determine their potency, duration of action, and neurotoxicity.

Cholinesterase Inhibitory Studies

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. Benzothiazole derivatives have been investigated for their ability to inhibit the two main types of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org

Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms

The primary mechanism by which benzothiazole derivatives inhibit cholinesterases involves binding to the active site of the enzymes, thereby preventing the hydrolysis of acetylcholine. Docking studies have suggested that the benzothiazole nucleus can interact with key amino acid residues in the active site of both AChE and BChE. The nature of the substituent at the 6-position of the benzothiazole ring can influence the binding affinity and selectivity of the compound for either AChE or BChE. Some benzothiazole derivatives have been shown to be more effective against AChE. nih.gov

Pseudo-Irreversible Inhibition Kinetics

The inhibition of cholinesterases by some compounds can be described as pseudo-irreversible. This type of inhibition is characterized by the formation of a stable, but not covalent, complex between the inhibitor and the enzyme. A detailed in vitro kinetic study of some novel carbamates, which are known cholinesterase inhibitors, demonstrated that the rates of carbamylation and decarbamylation are key determinants of the inhibitory activity. researchgate.net While specific kinetic studies on this compound are not extensively documented, the general principles of cholinesterase inhibition kinetics would apply. Kinetic analyses, such as the generation of Lineweaver-Burk plots, can help to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki). researchgate.netmdpi.com For instance, a study on certain novel carbamates revealed that the rate of carbamylation was highest for specific alkyl substituents, suggesting a delicate balance between the length of the residue and its rotational freedom influences the inhibition kinetics. researchgate.net

Other Biological Activities and Mechanistic Research

In addition to their anticonvulsant and cholinesterase inhibitory properties, benzothiazole derivatives have been explored for a range of other biological activities.

Antimalarial Research: Benzothiazole analogs have been identified as promising candidates for the treatment of malaria. nih.gov Their mechanism of action is thought to involve multiple targets within the malaria parasite, Plasmodium falciparum. One proposed mechanism is the inhibition of heme polymerization. nih.gov During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Benzothiazole derivatives may interfere with this process, leading to the accumulation of toxic heme and parasite death. nih.gov Structure-activity relationship studies have indicated that the substitution pattern on the benzothiazole scaffold is crucial for antimalarial activity. nih.gov

Antidiabetic Research: Several N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic activity. nih.gov These compounds have been shown to significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.gov A potential mechanism of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition can lead to improved insulin sensitivity. Another proposed mechanism for the hypoglycemic action of benzothiazole derivatives is the potentiation of insulin effects, possibly by increasing pancreatic insulin secretion or its release from a bound form. koreascience.kr

Analgesic Research: The analgesic potential of benzothiazole derivatives has also been investigated. In vivo studies using models such as the tail immersion test have been used to evaluate the pain-relieving effects of these compounds. researchgate.net The structure-activity relationship studies of some benzothiazole-phenyl analogs have been conducted to develop multi-target ligands to alleviate pain. nih.gov The analgesic activity of certain synthesized benzothiazole derivatives has been found to be comparable to standard drugs like celecoxib. jyoungpharm.org The mechanism of action for the analgesic effects of these compounds is not fully elucidated but may involve modulation of inflammatory pathways or interaction with specific receptors involved in pain signaling.

Structure Activity Relationship Sar Studies of 6 Ethyl 1,3 Benzothiazole Derivatives

Impact of C-6 Ethyl Substitution on Biological Activities

The substitution at the C-6 position of the benzothiazole (B30560) ring is a critical determinant of the molecule's interaction with biological targets. While extensive research has been conducted on various C-6 substituents, specific and detailed SAR studies focusing exclusively on the 6-ethyl group are not widely documented in the reviewed literature. However, the influence of a C-6 ethyl group can be inferred from studies on analogous C-6 alkyl and alkoxy substitutions, such as methyl and ethoxy groups.

An ethyl group at the C-6 position is expected to enhance the lipophilicity of the benzothiazole derivative compared to its unsubstituted or 6-methyl counterparts. This increased lipophilicity can improve the compound's ability to cross biological membranes, potentially leading to better bioavailability and cellular uptake. For instance, the related compound 6-ethoxy-1,3-benzothiazole-2-sulfonamide, known as Ethoxzolamide, demonstrates effective membrane permeability, which contributes to its clinical utility as a carbonic anhydrase inhibitor. mdpi.com

Influence of Substituents at C-2 and Other Positions on Pharmacological Profiles

The C-2 position of the benzothiazole nucleus is a primary site for chemical modification and significantly shapes the pharmacological profile of the derivatives. benthamscience.com A wide array of functional groups, including amines, amides, thiols, and various heterocyclic rings, have been introduced at this position, leading to compounds with diverse therapeutic applications such as anticancer, anticonvulsant, and anti-inflammatory activities. nih.govnih.gov

For example, the introduction of substituted acetamide (B32628) moieties at the C-2 position has yielded potent anticonvulsant agents. In a series of N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides, the nature of the substituent on the acetamide group was found to be critical. The presence of a mercapto-triazole ring led to compounds with significant anticonvulsant activity and a high protective index, suggesting a favorable interaction with the target receptors. nih.gov

Similarly, in the context of anticancer activity, 2,6-disubstituted benzothiazoles have shown considerable promise. nih.govtandfonline.com The synthesis of N-benzyl-6-chlorobenzo[d]thiazol-2-amines revealed that substitutions on the benzyl (B1604629) ring could drastically alter cytotoxic potency. A compound featuring a 4-nitrobenzyl group at the C-2 amine (Compound B7) demonstrated significant inhibition of cancer cell proliferation and migration. nih.gov This highlights that the interplay between substituents at both the C-2 and C-6 positions is crucial for optimizing the pharmacological effect.

Role of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents on the benzothiazole ring play a pivotal role in modulating biological activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the heterocyclic system, thereby affecting its reactivity, binding affinity, and metabolic stability.

Studies have shown that the presence of strong electron-withdrawing groups, such as nitro (NO2) or fluoro (F) atoms, can enhance the anticancer activity of benzothiazole derivatives. jyoungpharm.orgresearchgate.net For instance, in a series of 6-methylbenzothiazole (B1275349) hydrazine (B178648) analogs, the derivative containing a nitro group (Compound GG4) exhibited the most significant antimicrobial activity, which was attributed to the electron-withdrawing nature of the substituent. jyoungpharm.org Similarly, the incorporation of a fluorine atom is known to improve pharmacological properties by increasing metabolic stability and receptor binding affinity due to its high electronegativity and small atomic radius. researchgate.net

Conversely, electron-donating groups like methoxy (B1213986) (OCH3) or alkyl groups can also positively influence activity, often by enhancing hydrophobic interactions with the target site. In some series of anticancer benzothiazoles, methoxy substitutions have been linked to potent activity. tandfonline.com The precise effect—whether an EDG or EWG is beneficial—is highly dependent on the specific biological target and the mechanism of action. The electronic nature of the substituent must be tailored to the specific requirements of the receptor's binding pocket to achieve optimal potency.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a critical factor in drug design, as enantiomers of a chiral molecule can exhibit significantly different pharmacological activities, potencies, and toxicities. In the context of benzothiazole derivatives, the introduction of a chiral center can lead to enantiomers with distinct biological profiles.

A notable example involves a series of α-alkoxyphenylpropionic acid derivatives bearing a 6-benzoyl-benzothiazol-2-one scaffold, designed as dual PPARα/γ agonists. Following the synthesis of a racemic mixture, the enantiomers were resolved. The (S)-stereoisomer displayed a superior in vitro pharmacological profile, acting as a potent, full agonist for the PPARγ receptor while being only a weak partial agonist for the PPARα receptor. This enantiomeric difference underscores the importance of a specific three-dimensional orientation for effective interaction with the target receptor's binding site. The precise spatial arrangement of the substituents on the chiral carbon is crucial for establishing the key interactions that trigger the biological response.

Rational Design Principles for Enhanced Target Interaction

The development of potent and selective 6-Ethyl-1,3-benzothiazole derivatives relies on rational drug design principles, which integrate computational methods with synthetic chemistry to optimize ligand-target interactions. Key strategies include pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies.

Pharmacophore-based approaches identify the essential structural features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For antifungal thiazole (B1198619) derivatives, successful pharmacophores often include an aromatic nitrogen atom (hydrogen bond acceptor), a hydrophobic phenyl ring, and a hydrogen bond donor motif. This model guides the synthesis of new derivatives with an improved fit for the target enzyme.

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a target protein. This allows for the prediction of binding affinities and the identification of key amino acid residues involved in the interaction. By visualizing how a this compound derivative fits into a receptor, chemists can rationally design modifications to enhance binding. For instance, designing derivatives to form additional hydrogen bonds or to better occupy a hydrophobic pocket can lead to a significant increase in potency. These computational tools, combined with SAR data, create a powerful feedback loop for the iterative design and synthesis of new therapeutic agents with enhanced efficacy and selectivity.

Data Tables

Table 1: Antimicrobial Activity of Substituted 6-methylbenzothiazole Derivatives jyoungpharm.org

Compound IDR Group (at C-2)Substitution on Phenyl RingActivity against S. aureus
GG4Hydrazone4-NitroSignificant
GG7Hydrazone2,4-DichloroModerate

Table 2: Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives nih.gov

Compound IDSubstitution at C-6Substitution at C-2Effect
B7ChloroN-(4-nitrobenzyl)amineSignificantly inhibited cancer cell proliferation
B8ChloroN-benzylamineModerate inhibition

Synthesis and Characterization of Advanced Benzothiazole Analogues and Hybrid Compounds

Benzothiazole-Thieno[2,3-c]pyridine Hybrids

The key precursor for the benzothiazole (B30560) component is 2-amino-6-ethylbenzothiazole. Its synthesis is analogous to the established methods for other 6-substituted benzothiazoles. The process begins with the reaction of 4-ethylaniline (B1216643) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. This reaction proceeds through the formation of an intermediate arylthiourea, which then undergoes oxidative cyclization to yield the 2-amino-6-ethylbenzothiazole.

For the thieno[2,3-c]pyridine core, various synthetic strategies have been reported. One common method involves the construction of the pyridine ring onto a pre-existing thiophene derivative or vice versa kuleuven.be. A metal-free approach utilizes a three-step method starting from 2-acetylthiophene, which undergoes a one-pot triazolization reaction, followed by a modified Pomeranz-Fritsch reaction and an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine skeleton kuleuven.be.

The final hybridization of the two moieties would involve a cross-coupling reaction, for which the specific functionalization of both the 6-ethyl-1,3-benzothiazole and the thieno[2,3-c]pyridine would be necessary.

Benzothiazole-Quinazolinone Conjugates

The conjugation of benzothiazole and quinazolinone moieties has been a subject of interest in medicinal chemistry. The synthesis of a this compound-quinazolinone conjugate can be achieved through a condensation reaction.

The general synthetic route involves the reaction of a 2-aminobenzothiazole (B30445) derivative with anthranilic acid and acetic anhydride. For the synthesis of the 6-ethyl derivative, 2-amino-6-ethylbenzothiazole would be refluxed with anthranilic acid and acetic anhydride in glacial acetic acid. The reaction mixture, upon cooling and pouring onto ice, would yield the desired 3-(6-ethylbenzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one. Further modifications can be introduced, for instance, by a subsequent condensation with formaldehyde and diethylamine to produce a diethylaminomethyl derivative ctppc.orgresearchgate.net.

The characterization of these conjugates relies on spectroscopic methods. The data in the table below is for an analogous 6-fluoro-benzothiazole substituted quinazolinone and is provided for illustrative purposes.

CompoundPhysical StateYield (%)Melting Point (°C)Reference
3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-oneSolid-- ctppc.org

Triazole-Linked Benzothiazole Derivatives

The synthesis of triazole-linked benzothiazole derivatives is often achieved through "click chemistry," specifically the copper-catalyzed 1,3-dipolar cycloaddition of an azide with a terminal alkyne. To create a this compound derivative linked to a triazole, one of the reacting partners must be a derivative of this compound.

For instance, a synthetic route could involve the preparation of a 6-ethyl-benzothiazole azide. This can be synthesized from 2-amino-6-ethylbenzothiazole. This azide can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to yield a series of 1,4-disubstituted 1,2,3-triazole derivatives nih.gov.

Alternatively, a propargylated benzothiazole derivative can be prepared and reacted with various azides. For example, 2-mercapto-6-ethylbenzothiazole could be reacted with propargyl bromide to form S-propargyl-mercapto-6-ethylbenzothiazole. This alkyne derivative can then undergo a 1,3-dipolar cycloaddition with a range of azides to produce the desired triazole-linked benzothiazole derivatives nih.gov.

The table below presents characterization data for a series of 1,2,3-triazole derivatives based on a benzothiazole core, providing an example of the expected data for such compounds.

CompoundYield (%)Melting Point (°C)Reference
1,2,3-Triazole derivative 5a75180–182 nih.gov
1,2,3-Triazole derivative 5b70183–185 nih.gov
1,2,3-Triazole derivative 5c65195–197 nih.gov
1,2,3-Triazole derivative 5d60175–177 nih.gov
1,2,3-Triazole derivative 5e55188–190 nih.gov
1,2,3-Triazole derivative 5f47169–171 nih.gov

Schiff Base Derivatives Incorporating Benzothiazole Moieties

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or a ketone. For the synthesis of Schiff base derivatives of this compound, the key starting material is 2-amino-6-ethylbenzothiazole.

The synthesis is typically a single-step process where an equimolar amount of 2-amino-6-ethylbenzothiazole is refluxed with a substituted aromatic aldehyde in a suitable solvent, such as ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst researchgate.netjocpr.com. The reaction mixture is refluxed for several hours, and upon cooling, the Schiff base product precipitates and can be purified by recrystallization researchgate.netnih.gov.

The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-CH=N-) stretching band in the FTIR spectrum and a singlet for the azomethine proton in the 1H NMR spectrum jocpr.comijpbs.com. The table below provides physicochemical data for a series of Schiff bases derived from substituted 2-aminobenzothiazoles.

CompoundMelting Point (°C)Yield (%)Reference
Schiff Base S121533 researchgate.net
Schiff Base S221840 researchgate.net
Schiff Base S319835 researchgate.net
Schiff Base S522060 researchgate.net
Schiff Base S620552.6 researchgate.net

Molecular Hybridization Strategies for Novel Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced biological activity, improved affinity for biological targets, or a dual mode of action. The this compound nucleus is an excellent candidate for such strategies due to its established presence in bioactive molecules.

The synthetic strategies for creating these hybrid molecules are diverse and depend on the nature of the pharmacophores being combined. Common approaches include:

Linker-based Strategies: Introducing a flexible or rigid linker to connect the this compound core to another active moiety. The choice of linker can significantly influence the physicochemical properties and biological activity of the hybrid molecule.

Ring Fusion: Creating fused heterocyclic systems where the this compound ring is annulated with another heterocyclic ring. This can lead to rigid structures with unique three-dimensional shapes that can interact specifically with biological targets.

Direct Condensation: As seen in the synthesis of Schiff bases and quinazolinones, direct condensation reactions can be a straightforward method to link the benzothiazole core to other functionalities.

The characterization of these novel hybrid scaffolds requires a combination of spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, to confirm the successful synthesis and elucidate the structure of the new molecules. X-ray crystallography can provide definitive proof of the three-dimensional structure.

Future Research Trajectories and Interdisciplinary Opportunities

Advanced Computational Screening and Virtual Library Design

The future of drug discovery for 6-Ethyl-1,3-benzothiazole derivatives will heavily rely on advanced computational methods to accelerate the identification of lead compounds. researchgate.net In silico techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are instrumental in designing new bioactive molecules and studying their interactions with biological targets. benthamdirect.com

Virtual library design is a key strategy for exploring the chemical space around the this compound core. By creating large, diverse libraries of virtual compounds and screening them against known protein structures, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. researchgate.netdrugdesign.org This approach significantly reduces the time and cost associated with traditional high-throughput screening. Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to select candidates with favorable pharmacokinetic profiles early in the design phase. mdpi.com

Table 1: Computational Approaches in Benzothiazole (B30560) Drug Design

Computational Technique Application in Drug Discovery Reference
3D-QSAR (CoMFA/CoMSIA) Develop models to predict the biological activity of new derivatives. benthamdirect.com
Molecular Docking Predict the binding mode and affinity of ligands to a protein target. nih.govbiointerfaceresearch.com
Virtual Screening Computationally screen large libraries of compounds against a target. benthamdirect.com

Exploration of Novel Molecular Targets and Pathways

While benzothiazoles are known to interact with a range of targets, future research will aim to identify novel molecular targets and pathways for this compound derivatives. tandfonline.com The complexity of diseases like cancer and neurodegenerative disorders necessitates the development of multi-target-directed ligands (MTDLs) that can modulate several pathological mechanisms simultaneously. nih.gov

For instance, benzothiazole derivatives have been designed as inhibitors for enzymes such as Cyclin-Dependent Kinase 2 (CDK2) for cancer, Rho-associated kinase (ROCK-II), and monoamine oxidase B (MAO-B) for neurodegenerative diseases. benthamdirect.commdpi.commiami.edu Other identified targets include E. coli dihydroorotase for antimicrobial applications and the p56lck tyrosine kinase. biointerfaceresearch.commdpi.comnih.gov Future studies will likely explore kinases, G protein-coupled receptors (GPCRs), and even RNA as potential targets for new therapies based on the this compound scaffold. nih.govacs.org The evaluation of derivatives against a panel of targets, such as cholinesterases (AChE, BuChE) and histamine (B1213489) H3 receptors for Alzheimer's disease, represents a promising strategy. nih.gov

Development of Advanced Synthetic Methodologies for Derivatives

The synthesis of novel this compound derivatives requires the development of advanced and efficient synthetic methodologies. Traditional methods often involve the condensation of 2-aminothiophenols with various reagents. mdpi.comekb.eg Future research will focus on creating more sustainable and versatile synthetic routes, including green chemistry approaches, one-pot multicomponent reactions, and microwave-assisted synthesis. mdpi.comnih.gov

These modern techniques offer several advantages, such as shorter reaction times, higher yields, and easier product isolation. mdpi.com For example, the use of heterogeneous catalysts that can be easily recovered and reused aligns with the principles of green chemistry. ekb.eg Developing synthetic pathways that allow for the precise and flexible introduction of diverse functional groups onto the this compound core is crucial for building the virtual libraries used in computational screening and for fine-tuning the biological activity of lead compounds. derpharmachemica.com A documented synthesis of 6-Ethyl-2-hydrazino-1,3-benzothiazole provides a key starting point for creating a variety of new derivatives. acs.org

Table 2: Modern Synthetic Strategies for Benzothiazole Derivatives

Synthetic Method Advantages Reference
One-Pot Multicomponent Reactions Increased efficiency, reduced waste, simplified procedures. nih.gov
Microwave-Assisted Synthesis Rapid reaction times, improved yields, higher purity. nih.gov
Green Chemistry Approaches Use of environmentally benign solvents and catalysts, reduced energy consumption. mdpi.com

Integration with Nanotechnology Research

The convergence of nanotechnology with medicinal chemistry opens up new avenues for the application of this compound. Integrating benzothiazole derivatives into nanostructured systems can enhance their therapeutic efficacy and diagnostic potential. For example, benzothiazolium derivatives have been successfully incorporated into silica (B1680970) nanocomposites for the in vivo imaging of β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov

Future research could explore the development of this compound-functionalized nanoparticles for targeted drug delivery. By attaching these molecules to the surface of nanoparticles, it may be possible to improve their solubility, stability, and biodistribution, while also directing them specifically to diseased tissues, thereby reducing systemic side effects. These nanocarriers could be designed to respond to specific stimuli, releasing their therapeutic cargo only at the target site. This integration could lead to novel diagnostic probes and more effective treatment strategies for a variety of diseases. researchgate.net

Collaborative Initiatives in Chemical Biology and Medicinal Chemistry

Advancing the therapeutic potential of this compound will require robust, interdisciplinary collaboration. The complexity of modern drug discovery demands a synergistic approach that brings together experts from various fields. nih.govjchemrev.com

Medicinal Chemists & Synthetic Chemists will work on designing and synthesizing novel derivatives with improved potency and selectivity. jchemrev.comnih.gov

Computational Chemists & Molecular Modelers will use in silico tools to guide the design process, predict biological activity, and elucidate mechanisms of action. biointerfaceresearch.comresearchgate.net

Pharmacologists & Biologists will conduct in vitro and in vivo evaluations to determine the efficacy and safety of new compounds and to identify novel biological targets. jyoungpharm.orgresearchgate.net

Nanotechnologists & Materials Scientists will develop innovative delivery systems and diagnostic tools based on the benzothiazole scaffold. nih.gov

Such collaborative initiatives are essential for translating fundamental chemical and biological research into clinically viable therapeutic agents. By fostering partnerships between academic research institutions and the pharmaceutical industry, the full potential of the this compound scaffold can be explored and exploited for the development of next-generation medicines. scinito.ai

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for preparing 6-Ethyl-1,3-benzothiazole in laboratory settings?

  • Methodological Answer : A common approach involves reacting p-ethylaniline with ammonium thiocyanate under acidic conditions (e.g., HBr or HCl) to form a thiourea intermediate, followed by cyclization via reflux in ethanol or aqueous HBr. Alternative routes include microwave-assisted synthesis to reduce reaction time and improve yield. For example, substituting methyl groups with ethyl in analogous syntheses of 6-methyl derivatives can be adapted . Green chemistry approaches, such as solvent-free microwave irradiation or bio-based solvents like Cyrene®, are also effective .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is employed to resolve the crystal lattice. The ethyl group influences π-π stacking of the benzothiazole core, while N–H···S hydrogen bonds and van der Waals interactions stabilize the 3D network. Co-crystallization with dicarboxylic acids (e.g., octanedioic acid) can form supramolecular adducts via O–H···N hydrogen bonding .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • FT-IR : Confirms the thiazole ring via C–S stretching (~690 cm⁻¹) and N–H bending (~1600 cm⁻¹).
  • ¹H NMR : Ethyl protons appear as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~2.6 ppm, CH₂). The benzothiazole aromatic protons resonate at δ 7.2–8.1 ppm.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 178.06 for C₉H₉NS₂).
  • UV-Vis : π→π* transitions in the benzothiazole ring produce λmax ~280 nm .

Q. How are metal complexes of this compound derivatives synthesized and characterized for catalytic applications?

  • Methodological Answer : React this compound with transition metal salts (e.g., CuCl₂·2H₂O or Ni(NO₃)₂) in ethanol under reflux. Characterize complexes via:

  • Molar conductivity (non-electrolytic behavior).
  • UV-Vis spectroscopy (d-d transitions, e.g., Cu(II) at ~600 nm).
  • Thermogravimetric analysis (TGA) to assess thermal stability.
    Catalytic activity is tested in oxidation reactions (e.g., cyclohexane oxidation using H₂O₂) .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactive sites of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G level optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., lone pair→σ*), while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic (benzothiazole N) and electrophilic (ethyl group) regions. TD-DFT predicts UV-Vis spectra for photochemical applications .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Assay Validation : Use dose-response curves and positive controls (e.g., ciprofloxacin for antimicrobial studies).
  • Orthogonal Techniques : Compare MIC assays with time-kill kinetics or biofilm inhibition.
  • Structural Integrity : Confirm purity via HPLC and NMR.
  • Standardized Replication : Repeat experiments under controlled conditions (pH, temperature, solvent) .

Q. What strategies optimize reaction yields in the synthesis of this compound under green chemistry principles?

  • Methodological Answer :

  • Microwave Assistance : Reduces cyclization time from hours to minutes.
  • Recyclable Catalysts : Use p-toluenesulfonic acid (p-TSA) for thiourea formation.
  • Solvent Selection : Replace DMF with Cyrene® (a bio-based solvent) to reduce toxicity.
  • In Situ Monitoring : Track reactions via TLC or GC-MS to minimize byproducts .

Q. What crystallographic challenges arise when analyzing this compound polymorphs, and how are they addressed?

  • Methodological Answer : Polymorphism can lead to varying unit cell parameters. Solutions include:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts.
  • Hirshfeld Surface Analysis : Compares packing efficiencies between polymorphs.
  • Rietveld Refinement : Resolves overlapping peaks in powder XRD data for mixed-phase samples .

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